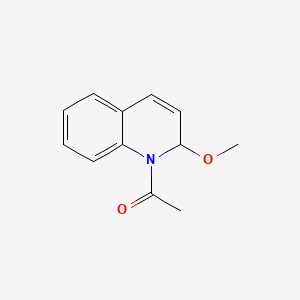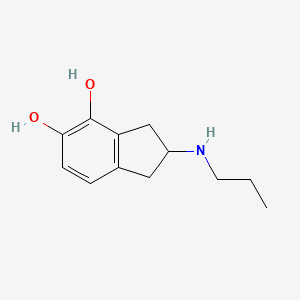
2-(propylamino)-2,3-dihydro-1H-indene-4,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(propylamino)-2,3-dihydro-1H-indene-4,5-diol is a chemical compound with a unique structure that includes an indene backbone substituted with a propylamino group and two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propylamino)-2,3-dihydro-1H-indene-4,5-diol can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1H-indene-4,5-diol with propylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(propylamino)-2,3-dihydro-1H-indene-4,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming a more saturated indene derivative.
Substitution: The propylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield indene-4,5-dione, while reduction may produce 2-(propylamino)-2,3-dihydroindane.
科学的研究の応用
2-(propylamino)-2,3-dihydro-1H-indene-4,5-diol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-(propylamino)-2,3-dihydro-1H-indene-4,5-diol exerts its effects involves its interaction with specific molecular targets. The propylamino group can interact with enzymes or receptors, modulating their activity. The hydroxyl groups may also play a role in hydrogen bonding and other interactions that influence the compound’s biological activity.
類似化合物との比較
Similar Compounds
- 2-(methylamino)-2,3-dihydro-1H-indene-4,5-diol
- 2-(ethylamino)-2,3-dihydro-1H-indene-4,5-diol
- 2-(butylamino)-2,3-dihydro-1H-indene-4,5-diol
Uniqueness
2-(propylamino)-2,3-dihydro-1H-indene-4,5-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propylamino group provides a balance between hydrophobic and hydrophilic interactions, making it a versatile compound for various applications.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
2-(propylamino)-2,3-dihydro-1H-indene-4,5-diol |
InChI |
InChI=1S/C12H17NO2/c1-2-5-13-9-6-8-3-4-11(14)12(15)10(8)7-9/h3-4,9,13-15H,2,5-7H2,1H3 |
InChIキー |
IISBDWDWBQBLBK-UHFFFAOYSA-N |
正規SMILES |
CCCNC1CC2=C(C1)C(=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


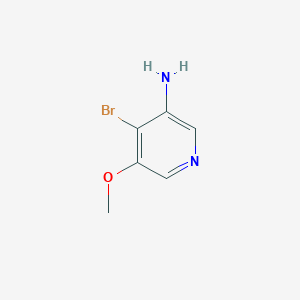
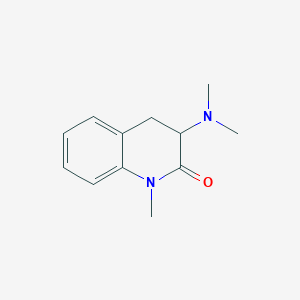

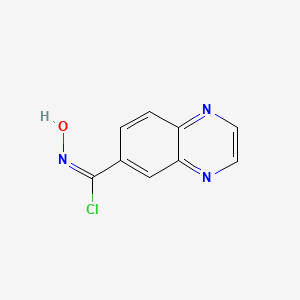
![4-Chloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B11894263.png)
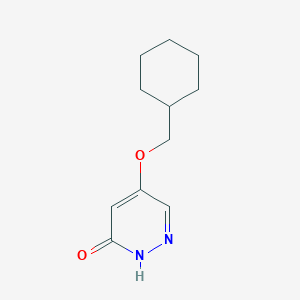
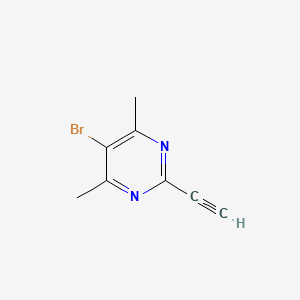

![1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11894287.png)
![7-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B11894289.png)
![Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate](/img/structure/B11894294.png)

